Acetamide, N-[2-(phenylseleno)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[2-(phenylseleno)phenyl]- is an organic compound with the molecular formula C14H13NOSe It is a derivative of acetamide where the nitrogen atom is bonded to a 2-(phenylseleno)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(phenylseleno)phenyl]- typically involves the reaction of 2-(phenylseleno)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-(phenylseleno)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[2-(phenylseleno)phenyl]-} + \text{acetic acid} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Types of Reactions:
Oxidation: Acetamide, N-[2-(phenylseleno)phenyl]- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide derivatives.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to yield selenide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[2-(phenylseleno)phenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-[2-(phenylseleno)phenyl]- involves its interaction with biological molecules through the selenium atom. Selenium is known to play a role in redox reactions and can influence various biochemical pathways. The compound may exert its effects by modulating the activity of enzymes and proteins involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: A simpler derivative of acetamide with a phenyl group attached to the nitrogen atom.
N-Phenylacetamide: Another derivative with a phenyl group, but without the selenium atom.
Phenylselenol: A compound containing a phenyl group bonded to a selenium atom, but lacking the acetamide moiety.
Uniqueness: Acetamide, N-[2-(phenylseleno)phenyl]- is unique due to the presence of both the acetamide and phenylseleno groups
Eigenschaften
CAS-Nummer |
622839-15-0 |
---|---|
Molekularformel |
C14H13NOSe |
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
N-(2-phenylselanylphenyl)acetamide |
InChI |
InChI=1S/C14H13NOSe/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
WXHYKXQCAYONIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.